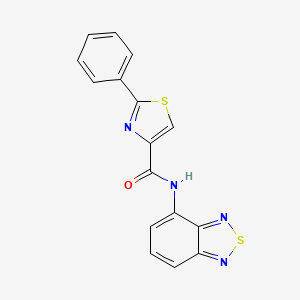

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” is a compound that contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. Compounds with this core have been extensively researched for use in photovoltaics or as fluorescent sensors .

Molecular Structure Analysis

The molecular structure of “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” would likely depend on its functional groups. For instance, the thiadiazole ring might undergo reactions typical of aromatic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide” would be influenced by its molecular structure. For instance, its optical and electrochemical properties would likely be influenced by the benzo[c][1,2,5]thiadiazole core .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide and its derivatives have been studied for their synthesis and biological activities. For instance, Patel and Patel (2015) investigated the synthesis and antibacterial activities of similar heterocyclic compounds, highlighting their potential in combating various bacteria and fungi (Patel & Patel, 2015).

2. Anticancer Applications

Compounds with similar structures have been evaluated for their anticancer properties. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

3. Antimicrobial and Antibacterial Properties

Research by Palkar et al. (2017) and other authors have revealed the antimicrobial and antibacterial potential of thiazole derivatives, suggesting their use in developing new antimicrobial agents (Palkar et al., 2017).

4. Antifungal and Antibacterial Drug Development

Compounds synthesized from thiadiazoles have shown potential as antifungal and antibacterial drugs, as demonstrated in a study by Dabholkar and Parab (2011), which opens up possibilities for new drug development (Dabholkar & Parab, 2011).

5. Fluorescent Properties for Chemical Analysis

Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized and their fluorescence characteristics studied, as described by Zhang et al. (2017). These properties can be utilized in various chemical analyses (Zhang et al., 2017).

Wirkmechanismus

Target of Action

The compound, also known as N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide, is a donor-acceptor molecule . It is primarily used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) . The primary targets of this compound are the electron acceptors in these devices .

Mode of Action

The compound interacts with its targets through a process known as electron transfer . This involves the movement of electrons from the compound (the donor) to the electron acceptors in the device (the acceptors). The resulting changes include the generation of an electric current, which is crucial for the functioning of the device .

Biochemical Pathways

The compound affects the electron transport pathway in the device . This pathway involves the movement of electrons from the donor to the acceptor, resulting in the generation of an electric current. The downstream effects include the production of electricity, which powers the device .

Result of Action

The result of the compound’s action is the generation of an electric current . This current is used to power the device. On a molecular level, the compound’s action results in the movement of electrons from the donor to the acceptor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the temperature and humidity of the environment, as well as the presence of other chemicals that could potentially interact with the compound . For optimal performance, the device should be kept in a controlled environment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJJVOCGNAHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2765864.png)

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2765867.png)

![2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2765871.png)

![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B2765872.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

![2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)